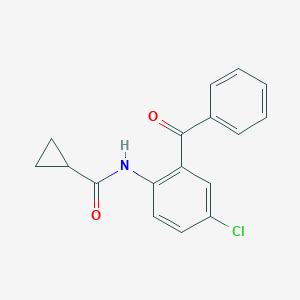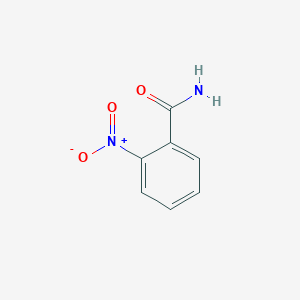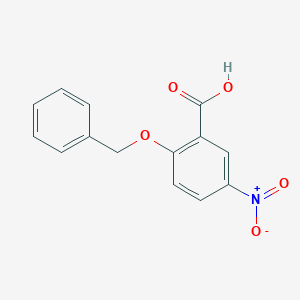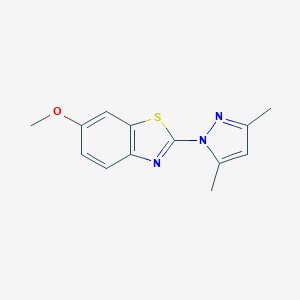
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide
説明
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZP is a cyclopropane derivative and belongs to the class of benzoylphenylpiperazines.
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of urease, an enzyme involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have potent antimicrobial activity against various bacteria and fungi. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is its potent inhibitory effects on various enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide. One potential direction is the development of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the structure-activity relationship of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide, which may lead to the development of more potent and selective inhibitors of various enzymes and receptors in the body. Finally, the study of the toxicity and pharmacokinetics of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide may lead to a better understanding of its potential applications in medicine.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide involves the reaction of 2-benzoyl-4-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction proceeds via an acylation reaction, where the carboxylic acid chloride reacts with the amine group of the 2-benzoyl-4-chloroaniline to form an amide bond. The resulting compound is then cyclized to form the cyclopropane ring, forming N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide has also been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZNGVSVGBZFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335323 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |
CAS RN |
2896-97-1 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxanilide, 2'-benzoyl-4'-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)



![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)



![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)


![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)